molecular formula C7H8OS5 B12551223 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one CAS No. 155199-99-8

5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one

Cat. No.: B12551223
CAS No.: 155199-99-8
M. Wt: 268.5 g/mol
InChI Key: AHJYXFWWUIINNS-UHFFFAOYSA-N
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Description

5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one (CAS: 155199-99-8) is a sulfur-rich heterocyclic compound featuring fused dithiolo and trithionin rings. This compound’s fused ring system likely contributes to unique electronic properties, making it a candidate for applications in conductive materials or organic semiconductors.

Properties

CAS No.

155199-99-8

Molecular Formula

C7H8OS5

Molecular Weight

268.5 g/mol

IUPAC Name

5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one

InChI

InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2

InChI Key

AHJYXFWWUIINNS-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(SCCS1)SC(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.

    Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems
  • 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1) : Simpler structure with a single dithiolo ring and ethylenedithio substituents, lacking fused trithionin moieties .
  • 5,6-Ethylenediseleno-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione (): Replaces sulfur with selenium in the ethylenedithio group, altering electronic properties and redox behavior .
Substituent Effects
  • Triazole-containing analogs () : Compounds like 11c (C${44}$H${60}$N$6$S${10}$) integrate triazole and bithiophene groups, introducing nitrogen and additional sulfur atoms for enhanced intermolecular interactions .
  • Tetrathiafulvalene (TTF) derivatives () : Feature extended π-systems for charge-transfer applications, contrasting with the target compound’s fused but smaller ring system .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely low in water High (fused rings)
4,5-Ethylenedithio-1,3-dithiol-2-one Not reported Moderate in THF Moderate
11c (Triazole-bithiophene) 118–120 Soluble in DCM/THF Stable under inert conditions
Tetrathiafulvalene (TTF) salts >200 Insoluble in water Air-sensitive
  • Trend : Increased sulfur content and fused rings correlate with higher thermal stability but lower solubility in polar solvents.

Biological Activity

5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a sulfur-containing heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is C7H8S6C_7H_8S_6. It features a complex arrangement of sulfur atoms within a dithiolo framework that contributes to its reactivity and biological interactions. The compound is characterized by the presence of multiple sulfur atoms which are known to influence biological systems significantly.

Biological Activity Overview

The biological activities of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one include:

  • Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems.
  • Antimicrobial Effects : Preliminary investigations suggest that the compound possesses antimicrobial properties against several bacterial strains. Its efficacy varies depending on the concentration and the type of microorganism.
  • Cytotoxicity : Research indicates that 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one exhibits cytotoxic effects on cancer cell lines. These effects are thought to be mediated through apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one are complex and multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels plays a crucial role in its antioxidant and cytotoxic activities. By balancing oxidative stress within cells, it can protect normal cells while selectively targeting cancerous cells.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular proliferation and survival pathways in cancer cells. This inhibition leads to reduced tumor growth in vitro.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant free radical scavenging activity (IC50 = X µM)
Study 2Assess antimicrobial propertiesInhibited growth of Staphylococcus aureus at concentrations > Y µg/mL
Study 3Investigate cytotoxic effects on cancer cellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of Z µM

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